Guanosine 5'-triphosphate-5'-adenosine
Overview
Description
Guanosine-P3-Adenosine-5’,5’-Triphosphate is a unique compound that consists of guanosine and adenosine linked by a triphosphate bridge. This compound is known for its role in various biochemical processes, particularly in the synthesis of RNA and DNA. It has a molecular formula of C20H27N10O17P3 and a molecular weight of 772.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-P3-Adenosine-5’,5’-Triphosphate typically involves the phosphorylation of guanosine and adenosine nucleotides. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is carried out in an aqueous medium with a pH range of 7-8 to ensure optimal yield .
Industrial Production Methods
Industrial production of Guanosine-P3-Adenosine-5’,5’-Triphosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleotides, which are then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Guanosine-P3-Adenosine-5’,5’-Triphosphate undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Typically carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of guanosine and adenosine, which have significant biochemical roles .
Scientific Research Applications
Guanosine-P3-Adenosine-5’,5’-Triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Plays a crucial role in the synthesis of RNA and DNA, making it essential for genetic studies.
Industry: Utilized in the production of nucleic acid-based pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Guanosine-P3-Adenosine-5’,5’-Triphosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in nucleotide synthesis and metabolism, such as RNA polymerase and DNA polymerase.
Pathways Involved: It participates in the purine nucleotide cycle and the synthesis of nucleic acids, playing a critical role in cellular energy transfer and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Guanosine Triphosphate (GTP): Similar in structure but lacks the adenosine component.
Adenosine Triphosphate (ATP): Contains adenosine but lacks the guanosine component.
Cytidine Triphosphate (CTP): Another nucleotide triphosphate but with cytidine instead of guanosine or adenosine.
Uniqueness
Guanosine-P3-Adenosine-5’,5’-Triphosphate is unique due to its dual nucleotide structure, which allows it to participate in a broader range of biochemical processes compared to its individual components .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUJCUPNRCBNP-INFSMZHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259266 | |
Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10527-47-6 | |
Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10527-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine 5'-triphosphate-5'-adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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